2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group and a cyclopenta[d]pyrimidinyl moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the preparation of 4-chlorophenol, which is then reacted with chloroacetic acid to form 4-chlorophenoxyacetic acid.
Cyclopenta[d]pyrimidine Synthesis: The cyclopenta[d]pyrimidine core is synthesized through a series of cyclization reactions starting from appropriate pyrimidine precursors.
Coupling Reaction: The final step involves coupling the chlorophenoxyacetic acid derivative with the cyclopenta[d]pyrimidine intermediate under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the phenoxy or pyrimidine moieties using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide
- 2-(4-fluorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in designing specific inhibitors or probes for biochemical studies.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-10-4-6-11(7-5-10)21-8-14(20)19-15-12-2-1-3-13(12)17-9-18-15/h4-7,9H,1-3,8H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTKUOBXSIMPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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